Robtin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Robtin is an innovative new technology that has the potential to revolutionize the way scientists conduct experiments in the laboratory. Robtin is a robotic system that is designed to automate the process of handling and manipulating small samples in the laboratory. The system consists of a robotic arm, a robotic workstation, and a computer-controlled software program.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Robtin, a biopolymer extracted primarily from shellfish sources, has shown significant potential in biomedical applications. Notably, it has been used in wound dressing materials, drug delivery vehicles, and as a candidate for tissue engineering. The promise of Robtin in these areas is vast and continues to grow as new biomedical applications are investigated (Khor & Lim, 2003).

Osteoblast Metabolism

Robtin and its aglycone, quercetin, have been studied for their effects on bone formation. Quercetin shows significant stimulatory effects on proliferation and mineralization in osteoblast cells, suggesting its role in promoting bone formation. However, Robtin did not significantly improve stimulation of bone formation, as it increased proliferation but inhibited differentiation in osteoblast cells (Ya-jun Yang et al., 2006).

Pharmacological Activities

Quercetin, a component of Robtin, exhibits various biological activities and has potential medical applications. It has been shown to have antioxidant properties, broad-spectrum antibacterial and antiparasite properties, potential application in antioncology, cardiovascular protection, anti-immunosuppression treatment, and the ability to alleviate the toxicity of mycotoxins (Deng Yang et al., 2020).

Antioxidant Activities

The antioxidant activities of quercetin, a key component of Robtin, have been extensively studied. Quercetin's metal ion complexes show significant antioxidant activity, and this compound is widely used in botanical medicine and traditional Chinese medicine due to its potent antioxidant activity (Dong Xu et al., 2019).

Therapeutic Potential in Chronic Diseases

Rutin, another component of Robtin, has shown a wide range of pharmacological applications due to its significant antioxidant properties. It has been used as an antimicrobial, antifungal, and antiallergic agent and has potential benefits for treating various chronic diseases such as cancer, diabetes, hypertension, and hypercholesterolemia (Shrestha Sharma et al., 2013).

Eigenschaften

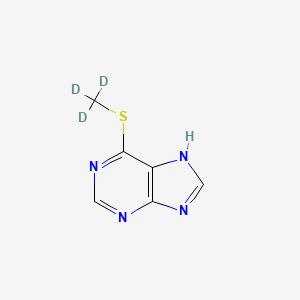

IUPAC Name |

(2S)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-1-2-9-10(17)6-13(21-14(9)5-8)7-3-11(18)15(20)12(19)4-7/h1-5,13,16,18-20H,6H2/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPNYDYGMFMXLQ-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Robtin | |

Q & A

Q1: What is the structure of Robtin and where has it been found in nature?

A1: Robtin is a flavanone, a class of flavonoids. Its structure consists of a dihydroflavonol core with hydroxyl groups at positions 3', 4', 5', and 7'. [] It has been identified as a constituent of black locust (Robinia pseudoacacia) wood. []

Q2: How does the structure of Robtin compare to other related flavonoids found in black locust wood?

A2: Black locust wood contains a variety of phenolic compounds. Along with Robtin, other related flavonoids identified include:

- (+)-Leucorobinetinidin: A flavan, meaning it lacks the carbonyl group at the 4 position found in Robtin. []

- Dihydrorobinetin: A flavanonol, possessing a hydroxyl group at the 3 position, which Robtin lacks. []

- Robinetin: A flavonol, featuring a double bond between carbons 2 and 3, absent in the Robtin structure. []

Q3: Beyond black locust wood, are there other known sources of Robtin in nature?

A3: While the provided research highlights Robtin in black locust wood, it has also been isolated from the heartwood of acacia (Robinia pseudoacacia). [] Further research is needed to fully understand the distribution and potential roles of Robtin in various plant species.

Q4: What methods have been used to identify and quantify Robtin in plant extracts?

A4: Researchers have employed techniques like High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) and HPLC coupled with Diode-Array Detection and Electrospray Ionization Mass Spectrometry/Mass Spectrometry (HPLC-DAD/ESI-MS/MS) to identify and quantify Robtin within complex plant extracts. [] These methods allow for separation, identification, and quantification of individual compounds, providing valuable insights into the chemical composition of plant materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)

![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)

![Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate](/img/structure/B587535.png)